![molecular formula C16H9NO2S B13026021 2-(Benzo[d]thiazol-2-yl)-1H-indene-1,3(2H)-dione CAS No. 52625-67-9](/img/structure/B13026021.png)
2-(Benzo[d]thiazol-2-yl)-1H-indene-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Benzo[d]thiazol-2-yl)-1H-indene-1,3(2H)-dione is a heterocyclic compound that features both benzothiazole and indene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzo[d]thiazol-2-yl)-1H-indene-1,3(2H)-dione typically involves the condensation of benzothiazole derivatives with indene-1,3-dione under specific reaction conditions. One common method includes the use of phosphorus pentasulfide as a reagent . The reaction is carried out in a suitable solvent, such as acetone, under reflux conditions for several hours to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(Benzo[d]thiazol-2-yl)-1H-indene-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols .
Scientific Research Applications
2-(Benzo[d]thiazol-2-yl)-1H-indene-1,3(2H)-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-(Benzo[d]thiazol-2-yl)-1H-indene-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. For instance, as a quorum sensing inhibitor, it binds to the active site of quorum sensing receptors in bacteria, thereby disrupting their communication and reducing virulence . In anticancer applications, it may induce apoptosis by activating caspase pathways and causing mitochondrial dysfunction .
Comparison with Similar Compounds
Similar Compounds
Benzo[d]thiazole-2-thiol: Shares the benzothiazole moiety and exhibits similar biological activities.
2-(2-Hydroxyaryl) Benzothiazoles: Known for their emission properties and used in photonic applications.
N-(6-chlorobenzo[d]thiazol-2-yl) derivatives: Studied for their pharmacological activities.
Uniqueness
2-(Benzo[d]thiazol-2-yl)-1H-indene-1,3(2H)-dione is unique due to its combination of benzothiazole and indene moieties, which confer distinct chemical and biological properties
Properties
CAS No. |
52625-67-9 |
|---|---|
Molecular Formula |
C16H9NO2S |
Molecular Weight |
279.3 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-yl)indene-1,3-dione |
InChI |
InChI=1S/C16H9NO2S/c18-14-9-5-1-2-6-10(9)15(19)13(14)16-17-11-7-3-4-8-12(11)20-16/h1-8,13H |
InChI Key |
XTIDWTPTQSDNTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(C2=O)C3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


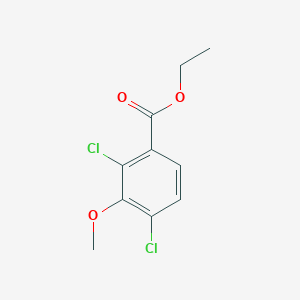
![5-Bromo-7-methoxyimidazo[1,5-a]pyridine](/img/structure/B13025950.png)


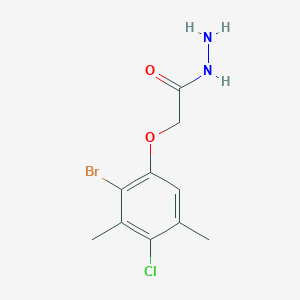
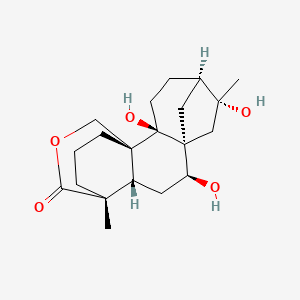

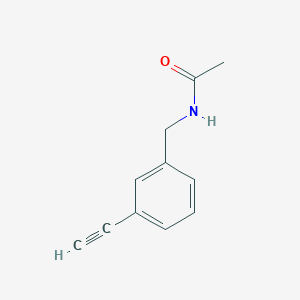
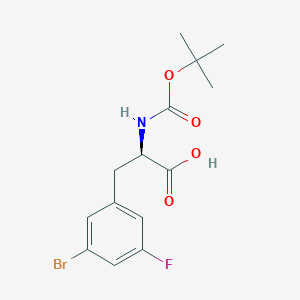
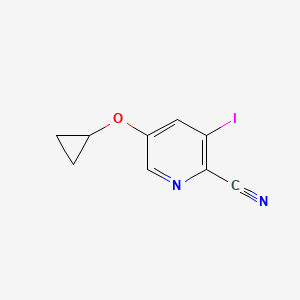

![Methyl (E)-3-((3AR,6AR)-2,2-dimethyl-3A,6A-dihydrofuro[2,3-D][1,3]dioxol-5-YL)acrylate](/img/structure/B13026009.png)
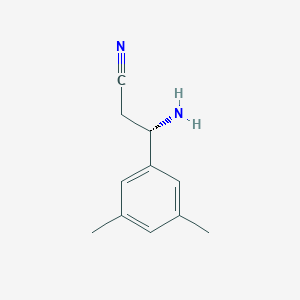
![2-bromo-7-fluoro-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13026017.png)
